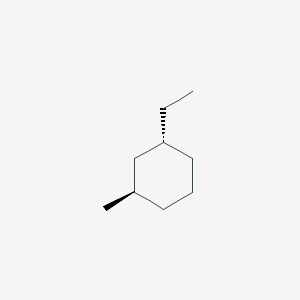

Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

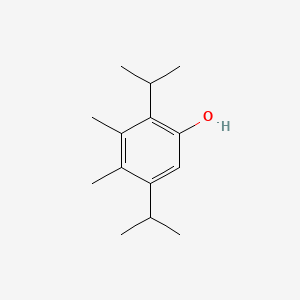

Le Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- est un composé organique de formule moléculaire C9H18. Il s'agit d'un stéréoisomère du cyclohexane, caractérisé par la présence d'un groupe éthyle et d'un groupe méthyle liés au cycle cyclohexane aux positions 1 et 3 respectivement. La notation (1R,3R)-rel- indique la disposition spatiale spécifique de ces substituants, qui est cruciale pour ses propriétés chimiques et sa réactivité .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- peut être réalisée par plusieurs méthodes. Une approche courante implique l'alkylation de dérivés cyclohexaniques. Par exemple, en partant de la cyclohexanone, le composé peut être synthétisé par une série de réactions comprenant la réduction, l'alkylation et des étapes de purification ultérieures. Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et d'halogénures d'alkyle sous des températures et des pressions contrôlées .

Méthodes de production industrielle

La production industrielle du Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- utilise souvent l'hydrogénation catalytique de précurseurs appropriés. Cette méthode assure un rendement et une pureté élevés, ce qui la rend adaptée à la production à grande échelle. Des catalyseurs tels que le palladium ou le platine sur carbone sont couramment utilisés, et les réactions sont menées sous haute pression et à des températures modérées pour optimiser les taux de conversion .

Analyse Des Réactions Chimiques

Types de réactions

Le Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former les alcools, les cétones ou les acides carboxyliques correspondants, en fonction des conditions réactionnelles et des réactifs utilisés.

Réduction : Les réactions de réduction impliquent généralement l'addition d'hydrogène au composé, souvent en utilisant des catalyseurs tels que le nickel ou le palladium.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur métallique est fréquemment utilisé.

Substitution : Les réactions d'halogénation utilisent souvent des réactifs comme le chlore (Cl2) ou le brome (Br2) sous lumière UV ou à chaud.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire de la cyclohexanone ou du cyclohexanol, tandis que la réduction conduit généralement à la formation de dérivés cyclohexaniques avec des atomes d'hydrogène supplémentaires .

Applications de la recherche scientifique

Le Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- présente plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la stéréochimie et l'analyse conformationnelle des dérivés cyclohexaniques.

Biologie : Le composé sert d'étalon de référence dans l'analyse d'échantillons biologiques, en particulier dans l'étude du métabolisme des lipides.

Médecine : La recherche sur ses applications thérapeutiques potentielles est en cours, en particulier dans le développement de nouveaux médicaments ciblant des voies moléculaires spécifiques.

Industrie : Il est utilisé dans la synthèse de divers produits chimiques industriels et comme solvant dans les procédés chimiques.

Mécanisme d'action

Le mécanisme d'action du Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- implique son interaction avec des cibles moléculaires spécifiques. Les effets du composé sont médiés par sa capacité à subir des changements conformationnels, qui influencent sa liaison aux enzymes et aux récepteurs. Ces interactions peuvent moduler diverses voies biochimiques, conduisant à des changements dans les fonctions cellulaires .

Applications De Recherche Scientifique

Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- has several applications in scientific research:

Chemistry: It is used as a model compound to study stereochemistry and conformational analysis of cyclohexane derivatives.

Biology: The compound serves as a reference standard in the analysis of biological samples, particularly in the study of lipid metabolism.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the synthesis of various industrial chemicals and as a solvent in chemical processes.

Mécanisme D'action

The mechanism of action of Cyclohexane, 1-ethyl-3-methyl-, (1R,3R)-rel- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo conformational changes, which influence its binding to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions .

Comparaison Avec Des Composés Similaires

Composés similaires

Cyclohexane, 1,3-diméthyl- : Structure similaire, mais avec deux groupes méthyles au lieu d'un groupe éthyle et d'un groupe méthyle.

Cyclohexane, 1-éthyl-2-méthyl- : Différent par la position du groupe méthyle.

Cyclohexane, 1-éthyl-4-méthyl- : Autre isomère de position avec le groupe méthyle en position 4.

Unicité

Le Cyclohexane, 1-éthyl-3-méthyl-, (1R,3R)-rel- est unique en raison de sa stéréochimie spécifique, qui influence considérablement sa réactivité chimique et ses interactions avec d'autres molécules. Cela en fait un composé précieux pour étudier les effets de la stéréochimie sur les processus chimiques et biologiques .

Propriétés

Numéro CAS |

4926-76-5 |

|---|---|

Formule moléculaire |

C9H18 |

Poids moléculaire |

126.24 g/mol |

Nom IUPAC |

(1R,3R)-1-ethyl-3-methylcyclohexane |

InChI |

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |

Clé InChI |

UDDVMPHNQKRNNS-RKDXNWHRSA-N |

SMILES isomérique |

CC[C@@H]1CCC[C@H](C1)C |

SMILES canonique |

CCC1CCCC(C1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)